molecular formula C12H14N6O B14925772 1-[5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B14925772
M. Wt: 258.28 g/mol
InChI Key: VQDXHUQPOJVHGD-UHFFFAOYSA-N
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Description

1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is a complex heterocyclic compound that features a pyrazole and triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide or acetonitrile, with temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Imidazole-containing compounds

Uniqueness

1-[5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to act as a potent CDK2 inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

1-[5-methyl-7-(1-methylpyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C12H14N6O/c1-7-10(8(2)19)11(9-4-14-17(3)5-9)18-12(16-7)13-6-15-18/h4-6,11H,1-3H3,(H,13,15,16)

InChI Key

VQDXHUQPOJVHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3)C)C(=O)C

Origin of Product

United States

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